N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoline ring, a carboxamide group, and an aminophenyl group. The exact structure would need to be determined through techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its solubility, melting point, boiling point, and spectral properties. Unfortunately, specific data for this compound are not available .Scientific Research Applications
Anti-Proliferative Agents: A series of derivatives of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide were synthesized and evaluated for their in vitro anti-proliferative activity against cancer cell lines, showing considerable anti-proliferative activity with GI50 values ranging from 0.15 to 1.4 μM (Banu et al., 2017).
Anticancer Agents: Compounds synthesized with a structure related to N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide were evaluated for their potency in inhibiting cancer cell growth, showing promise as anticancer agents (Matiadis et al., 2013).
Antitubercular Activity: A study focused on the antitubercular activity of derivatives of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, exploring their potential in this field (Ukrainets et al., 2007).
Analgesic Properties: Research involving bioisosteric replacements in N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides indicated a noticeable increase in analgesic activity, highlighting their potential in pain management (Ukrainets et al., 2016).
Antimicrobial Agents: A series of derivatives demonstrated in vitro antibacterial and antifungal activities, suggesting their use as potential antimicrobial agents (Desai et al., 2011).
Antihypoxic Activity: Studies on N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochlorides showed high antihypoxic effects, indicating potential as antioxidants (Ukrainets et al., 2014).
Diuretic Properties: Compounds related to 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides were analyzed for their diuretic properties, contributing to the understanding of structure-biological activity relationships (Ukrainets et al., 2008).
CFTR Potentiator: N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) was identified as a CFTR potentiator, important in the treatment of cystic fibrosis (Hadida et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-13-9-5-2-6-10(13)15(21)14(17(20)23)16(22)19-12-8-4-3-7-11(12)18/h2-9,21H,18H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGBPFRMNBEDAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715732 |
Source
|
Record name | N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
CAS RN |
151449-78-4 |
Source
|
Record name | N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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